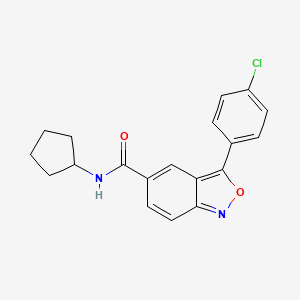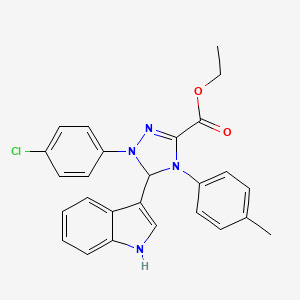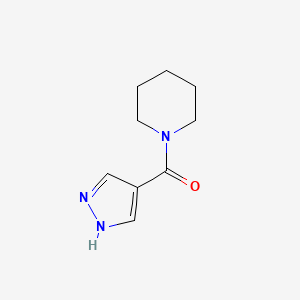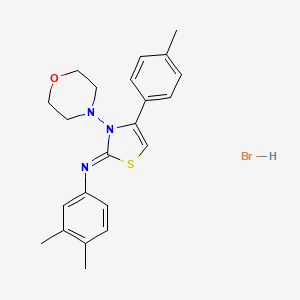
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one, commonly known as 2,4-DHP-PPE, is an organic compound belonging to the class of compounds known as phenols. It is a colorless solid with a molecular weight of 250.29 g/mol. 2,4-DHP-PPE is a derivative of phenol and is used in a variety of scientific applications.
科学研究应用
2,4-DHP-PPE has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of various polymers. It has also been used as a reagent in the synthesis of polyamides, polyurethanes, and polyimides. Additionally, it has been used as a catalyst in the synthesis of polyesters and polyamides.
作用机制
2,4-DHP-PPE is a phenolic compound and is known to interact with various proteins and enzymes in the body. It binds to the active sites of proteins and enzymes and thus affects their activity. It also interacts with the cell membrane and can affect the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
2,4-DHP-PPE has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which can help reduce the growth of bacteria and other microorganisms.
实验室实验的优点和局限性
2,4-DHP-PPE has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages of 2,4-DHP-PPE is that it is a relatively stable compound and can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of 2,4-DHP-PPE is that it is a relatively expensive compound and thus may not be suitable for use in large-scale experiments.
未来方向
There are a variety of potential future directions for the use of 2,4-DHP-PPE in scientific research. One potential future direction is to further explore its antioxidant and anti-inflammatory properties. Additionally, further research could be done to explore its potential applications in the synthesis of various polymers. Additionally, further research could be done to explore its potential applications in the treatment of various diseases. Finally, further research could be done to explore its potential applications in the development of new drugs.
合成方法
2,4-DHP-PPE can be synthesized by the reaction of 4-phenylphenol and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 80°C and a pressure of 1.0 atm. The reaction is complete in 24 hours and yields a yield of 80%.
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-16-8-11-18(19(22)12-16)20(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12,21-22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALCCBWGOQFOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)

![2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2852296.png)
![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2852298.png)



![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)

![1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2852306.png)
![3-Propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2852308.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)